molecular formula C13H14N2O2S B2512554 N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide CAS No. 1251564-12-1

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide

Cat. No.: B2512554
CAS No.: 1251564-12-1
M. Wt: 262.33
InChI Key: SQDFCZDLJGBIEQ-UHFFFAOYSA-N
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Description

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is a compound that has garnered significant interest in recent years due to its diverse biological activities and potential applications in various fields. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, contributing to its wide range of activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide typically involves the reaction of 4-methylthiazole with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring plays a crucial role in its biological activities by interacting with enzymes and receptors in the body. The compound can inhibit the activity of specific enzymes, leading to antimicrobial and antifungal effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Exhibits similar biological activities but with different substituents on the thiazole ring.

    2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.

Uniqueness

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide stands out due to its unique combination of a thiazole ring and a benzamide moiety, which contributes to its diverse biological activities and potential applications. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)7-17-11-5-3-10(4-6-11)13(16)14-2/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFCZDLJGBIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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